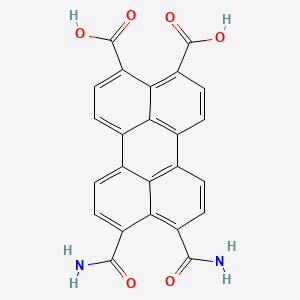
9,10-dicarbamoylperylene-3,4-dicarboxylic acid
描述
3,4,9,10-Perylenetetracarboxylicacid diimide;Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone is an organic heteropolycyclic compound. It is widely known for its use as a biological dye and indicator . This compound is also referred to as Pigment Violet 29 and is recognized for its vibrant colors and stability under various environmental conditions .
属性
分子式 |
C24H14N2O6 |
|---|---|
分子量 |
426.4 g/mol |
IUPAC 名称 |
9,10-dicarbamoylperylene-3,4-dicarboxylic acid |
InChI |
InChI=1S/C24H14N2O6/c25-21(27)13-5-1-9-11-3-7-15(23(29)30)20-16(24(31)32)8-4-12(18(11)20)10-2-6-14(22(26)28)19(13)17(9)10/h1-8H,(H2,25,27)(H2,26,28)(H,29,30)(H,31,32) |
InChI 键 |
PONZBUKBFVIXOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=CC=C3C2=C1C4=C5C3=CC=C(C5=C(C=C4)C(=O)O)C(=O)O)C(=O)N)C(=O)N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,9,10-Perylenetetracarboxylicacid diimide typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with ammonia or primary amines . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in reactors where the dianhydride is reacted with the desired amine under controlled conditions. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .
化学反应分析
Types of Reactions
3,4,9,10-Perylenetetracarboxylicacid diimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic dianhydride.
Reduction: It can be reduced to form perylene derivatives with different functional groups.
Substitution: The imide groups can be substituted with other functional groups to form derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various perylene derivatives, which are used in different applications such as dyes, pigments, and organic semiconductors .
科学研究应用
3,4,9,10-Perylenetetracarboxylicacid diimide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organic compounds and as a dye in chemical analysis.
Biology: Employed as a biological stain and fluorescent marker in microscopy and other imaging techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
作用机制
The mechanism of action of 3,4,9,10-Perylenetetracarboxylicacid diimide involves its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions allow it to function effectively as a dye and pigment, providing stability and colorfastness .
相似化合物的比较
Similar Compounds
N,N’-Dimethyl-3,4,9,10-perylenetetracarboxylic Diimide: Known for its use as a pigment and in organic electronics.
N,N’-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic Diimide: Used in similar applications but with different solubility and electronic properties.
Uniqueness
3,4,9,10-Perylenetetracarboxylicacid diimide stands out due to its exceptional stability under various environmental conditions and its vibrant color range, making it highly valuable in industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


